![molecular formula C27H24ClN3O2S B2831972 4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189426-73-0](/img/structure/B2831972.png)

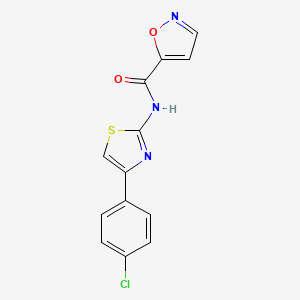

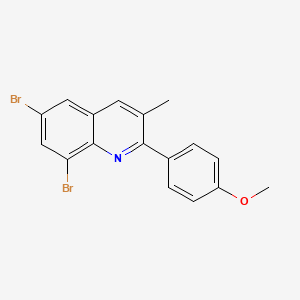

4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

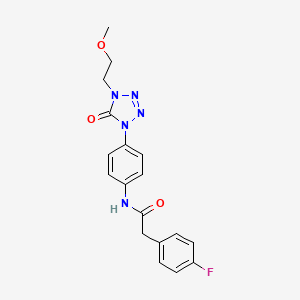

The synthesis of similar compounds often involves reactions at the benzylic position . For instance, the synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines . A similar compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C23H26ClN3OS2. It contains a benzoyl group, which is a functional group with the formula −COC6H5 . The compound also contains a benzyl group, which is a substituent or a moiety derived from benzene .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, benzoyl compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, solubility, and spectral data are not available in the retrieved resources.Scientific Research Applications

Anticancer Properties

This compound has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, particularly when evaluated using the ABTS assay. Its radical-scavenging ability suggests potential benefits in combating oxidative stress-related diseases .

Antimicrobial Effects

Researchers have investigated the antimicrobial activity of this compound against various microorganisms. It shows promise against both Gram-positive and Gram-negative bacteria. Further studies could explore its potential as a novel antimicrobial agent .

Molecular Docking

In silico molecular docking studies reveal that the compound interacts favorably with specific amino acid residues in target proteins. For instance, it forms hydrogen bonds with Arg184 and Lys179, stabilizing its binding within the active site. The binding score indicates promising potential .

Synthetic Approaches

Several synthetic routes exist for this compound. Notably, it can be synthesized from N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. The yield and reaction conditions play a crucial role in obtaining the desired product .

Other Applications

While the above fields represent the primary focus, this compound’s versatility may extend to other areas. Researchers continue to explore its potential in drug discovery, material science, and chemical biology .

properties

IUPAC Name |

4-benzoyl-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O2S.ClH/c31-25(20-9-5-2-6-10-20)21-11-13-22(14-12-21)26(32)29-27-28-23-15-16-30(18-24(23)33-27)17-19-7-3-1-4-8-19;/h1-14H,15-18H2,(H,28,29,32);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIPQPQUPIJVGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)CC5=CC=CC=C5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2831891.png)

![N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2831903.png)

![2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2831908.png)